molecular formula C16H14F4N2O3S B10950599 4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide

4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide

Cat. No.: B10950599
M. Wt: 390.4 g/mol
InChI Key: ADLQNILAVPCFRU-UHFFFAOYSA-N
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Description

4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound with a molecular formula of C16H14F4N2O3S . This compound features a thiophene ring, which is a sulfur-containing five-membered ring, and is substituted with various functional groups, including ethyl, methyl, and tetrafluorophenoxy groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the ethyl and methyl groups: These alkyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the tetrafluorophenoxy group: This step involves nucleophilic substitution reactions where the tetrafluorophenoxy group is introduced onto the thiophene ring.

    Acetylation and amidation: The final steps involve acetylation to introduce the acetyl group and subsequent amidation to form the carboxamide functionality.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the fluorine atoms on the phenoxy ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can be compared with other thiophene derivatives, such as:

The unique combination of functional groups in 4-ETHYL-5-METHYL-2-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14F4N2O3S

Molecular Weight

390.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C16H14F4N2O3S/c1-3-7-6(2)26-16(11(7)15(21)24)22-10(23)5-25-14-12(19)8(17)4-9(18)13(14)20/h4H,3,5H2,1-2H3,(H2,21,24)(H,22,23)

InChI Key

ADLQNILAVPCFRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C(=CC(=C2F)F)F)F)C

Origin of Product

United States

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